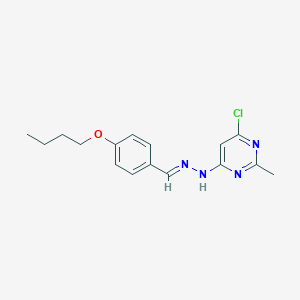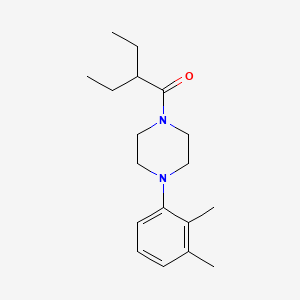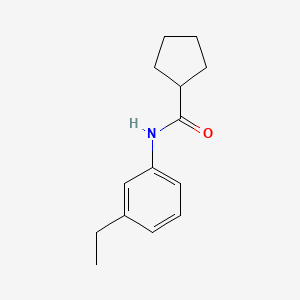
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as Cmpd 12, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In breast cancer cells, 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival. 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has also been shown to inhibit the activity of the proteasome, a complex of enzymes that is involved in the degradation of proteins. In Alzheimer's disease, 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels and improved cognitive function.
Biochemical and Physiological Effects:
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been shown to have various biochemical and physiological effects. In breast cancer cells, 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been shown to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the activity of specific enzymes and signaling pathways. In Alzheimer's disease, 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in acetylcholine levels and improved cognitive function.
実験室実験の利点と制限
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-cancer and anti-Alzheimer's disease properties, which makes it a potential candidate for drug development. Additionally, the synthesis of 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been optimized to yield high purity and high yield. However, one limitation is that the mechanism of action of 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several potential future directions for the study of 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12. One direction is to further investigate its mechanism of action in breast cancer cells and Alzheimer's disease. This could lead to the development of more effective drugs that target specific enzymes and signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 in animal models and humans. This could provide valuable information on its safety and efficacy in a clinical setting. Finally, the synthesis of 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 could be optimized further to yield higher purity and yield, which would make it more accessible for research and drug development.
Conclusion:
In conclusion, 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. While there is still much to be learned about 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12, its potential for the treatment of breast cancer and Alzheimer's disease makes it a promising candidate for further research and drug development.
合成法
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 is synthesized using a specific method that involves the reaction of 6-chloro-2-methyl-4-pyrimidinylhydrazine with 4-butoxybenzaldehyde. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been optimized to yield high purity and high yield.
科学的研究の応用
4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 4-butoxybenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone 12 has been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.
特性
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-6-chloro-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O/c1-3-4-9-22-14-7-5-13(6-8-14)11-18-21-16-10-15(17)19-12(2)20-16/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,20,21)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBAUXWKXXQCT-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]-6-chloro-2-methylpyrimidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)
![2-fluorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5788669.png)



![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)


![methyl 2-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5788727.png)
![1-(4-fluorobenzyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5788740.png)

